molecular formula C4H6Cl2O4S B017382 (2S,3S)-1,4-Dichlorobutane-diol Sulfate CAS No. 190850-76-1

(2S,3S)-1,4-Dichlorobutane-diol Sulfate

Cat. No.: B017382
CAS No.: 190850-76-1
M. Wt: 221.06 g/mol
InChI Key: RIWLWZZVVQCXJG-QWWZWVQMSA-N
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Description

(2S,3S)-1,4-Dichlorobutane-diol Sulfate is an organic compound that features two chlorine atoms and two hydroxyl groups attached to a butane backbone, with a sulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1,4-Dichlorobutane-diol Sulfate typically involves the chlorination of butane-diol followed by sulfation. One common method involves the reaction of (2S,3S)-1,4-butanediol with thionyl chloride to introduce the chlorine atoms. This is followed by treatment with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods that minimize waste and energy consumption are preferred .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1,4-Dichlorobutane-diol Sulfate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to remove the sulfate group, yielding the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized butane derivatives .

Scientific Research Applications

(2S,3S)-1,4-Dichlorobutane-diol Sulfate has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3S)-1,4-Dichlorobutane-diol Sulfate exerts its effects involves interactions with various molecular targets. The sulfate group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atoms can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O4S/c5-1-3-4(2-6)10-11(7,8)9-3/h3-4H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWLWZZVVQCXJG-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(OS(=O)(=O)O1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H](OS(=O)(=O)O1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456217
Record name (2S,3S)-1,4-Dichlorobutane-diol Sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190850-76-1
Record name (2S,3S)-1,4-Dichlorobutane-diol Sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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